molecular formula C9H15N3S B1316587 2-Methyl-4-(piperazin-1-ylmethyl)thiazole CAS No. 880361-73-9

2-Methyl-4-(piperazin-1-ylmethyl)thiazole

Cat. No.: B1316587
CAS No.: 880361-73-9
M. Wt: 197.3 g/mol
InChI Key: RZWRPESYZFJDIU-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperazin-1-ylmethyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a piperazine moiety.

Scientific Research Applications

2-Methyl-4-(piperazin-1-ylmethyl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(piperazin-1-ylmethyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylthiazole with piperazine in the presence of a suitable base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(piperazin-1-ylmethyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperazin-1-ylmethyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 2-Methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole
  • 4-Methylthiazole
  • 2,4-Disubstituted arylthiazoles

Comparison: Compared to other thiazole derivatives, 2-Methyl-4-(piperazin-1-ylmethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the piperazine moiety can enhance its solubility and bioavailability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-methyl-4-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-11-9(7-13-8)6-12-4-2-10-3-5-12/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRPESYZFJDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585416
Record name 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-73-9
Record name 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
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